"Eltrombopag Methyl Ester" chemical structure and properties
"Eltrombopag Methyl Ester" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltrombopag (B601689) methyl ester is a close chemical derivative and a potential metabolite of Eltrombopag, a non-peptide thrombopoietin (TPO) receptor agonist.[1] Eltrombopag is a crucial therapeutic agent for treating thrombocytopenia (low platelet counts) associated with various medical conditions.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies pertinent to Eltrombopag methyl ester, alongside a detailed exploration of the parent compound's mechanism of action. The information presented is intended to support research, development, and analytical activities involving this compound.
Chemical Structure and Properties
Eltrombopag methyl ester is characterized by the esterification of the carboxylic acid group of Eltrombopag with a methyl group. This modification influences its physicochemical properties, which are summarized below.
Table 1: Chemical and Physical Properties of Eltrombopag Methyl Ester
| Property | Value | Reference |
| IUPAC Name | methyl (Z)-3'-{2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate | [4] |
| CAS Number | 1246929-01-0 | [4] |
| Molecular Formula | C₂₆H₂₄N₄O₄ | [5][6] |
| Molecular Weight | 456.49 g/mol | [5][6] |
| Appearance | Likely a solid, color not specified | N/A |
| Solubility | Slightly soluble in DMSO and Methanol | [7] |
| Stereochemistry | Achiral | [5][6] |
| E/Z Centers | 1 | [5][6] |
Synthesis
While a specific, detailed protocol for the direct synthesis of Eltrombopag methyl ester is not widely published, its preparation can be logically inferred from the synthesis of the parent drug, Eltrombopag. The final step would involve a standard esterification reaction.
Postulated Synthesis of Eltrombopag Methyl Ester
The synthesis of Eltrombopag typically involves the coupling of two key intermediates: 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid and 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. Following the synthesis of Eltrombopag, the methyl ester can be prepared via Fischer esterification.
Experimental Protocol: Fischer Esterification of Eltrombopag
-
Dissolution: Dissolve Eltrombopag (1 equivalent) in an excess of anhydrous methanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Neutralization: After completion, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure Eltrombopag methyl ester.
Analytical Methodologies
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A stability-indicating RP-HPLC method has been developed for Eltrombopag and can be adapted for its methyl ester.[8][9]
Table 2: RP-HPLC Method Parameters for Eltrombopag (Adaptable for Methyl Ester)
| Parameter | Condition |
| Column | Symmetry ODS C18 (4.6 x 150 mm, 5µm particle size) |
| Mobile Phase | Phosphate buffer: Acetonitrile (pH 2.5 with 0.1% OPA) in a ratio of 20:80 (v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 274 nm |
| Column Temperature | Ambient |
| Run Time | 7 min |
Note: Optimization of the mobile phase composition and gradient may be necessary for the optimal separation of Eltrombopag methyl ester.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and rapid UPLC-MS/MS method has been validated for the determination of Eltrombopag in human plasma and can be adapted for the methyl ester.[10]
Table 3: LC-MS/MS Method Parameters for Eltrombopag (Adaptable for Methyl Ester)
| Parameter | Condition |
| Chromatography | UPLC |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | 0.1% Formic acid in water and Acetonitrile (25:75 v/v) |
| Flow Rate | 400 µL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Transition | m/z 443.24 → 183.08 for Eltrombopag (a similar transition would be determined for the methyl ester) |
Mechanism of Action of the Parent Compound, Eltrombopag
Eltrombopag, and by extension its derivatives like the methyl ester are expected to act as thrombopoietin receptor (TPO-R) agonists. Eltrombopag binds to the transmembrane domain of the TPO-R (also known as c-Mpl), inducing a conformational change that activates downstream signaling pathways, primarily the JAK-STAT and MAPK pathways.[4][11][12] This activation stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, leading to an increase in platelet production.[2]
Signaling Pathways
The binding of Eltrombopag to the TPO receptor initiates a cascade of intracellular signaling events.
Experimental Workflow for Assessing TPO Receptor Agonist Activity
A typical workflow to evaluate the activity of a TPO receptor agonist like Eltrombopag methyl ester would involve a series of in vitro and in vivo experiments.
Conclusion
Eltrombopag methyl ester, as a derivative of the potent thrombopoietin receptor agonist Eltrombopag, is a compound of significant interest for researchers in hematology and drug development. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, adaptable analytical methods, and the fundamental mechanism of action of its parent compound. The provided information and visualizations are intended to facilitate further research and development of this and related molecules.
References
- 1. CN108101845B - Preparation method of eltrombopag - Google Patents [patents.google.com]
- 2. Eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eltrombopag, a potent stimulator of megakaryopoiesis | Haematologica [haematologica.org]
- 4. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eltrombopag binds SDC4 directly and enhances MAPK signaling and macropinocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eltrombopag binds SDC4 directly and enhances MAPK signaling and macropinocytosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Liquid chromatography-tandem mass spectrometric assay for eltrombopag in 50μL of human plasma: a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 8. journalajocs.com [journalajocs.com]
- 9. iajps.com [iajps.com]
- 10. ejas.journals.ekb.eg [ejas.journals.ekb.eg]
- 11. Elucidating the Mechanism of Action of the Attributed Immunomodulatory Role of Eltrombopag in Primary Immune Thrombocytopenia: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
